REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[CH:2]2[CH:3]=[CH:4][CH2:5]1.[OH2:11].[OH2:12].C[N+]([O-])(C)C.[O-][Si]([O-])=O.[Mg+2].S([O-])(O)=O.[Na+]>ClCCl.C([O-])(=O)C.C([N+](CCCC)(CCCC)CCCC)CCC.[Os](=O)(=O)(=O)=O.N1C=CC=CC=1.CC(C)=O.O>[CH:1]12[CH2:10][CH:7]([CH:8]([OH:12])[CH:9]1[OH:11])[CH:6]1[CH:2]2[CH:3]=[CH:4][CH2:5]1 |f:1.2.3,4.5,6.7,9.10|
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C12C3C=CCC3C(C=C1)C2
|
Name
|
trimethylamine N-oxide dihydrate
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
O.O.C[N+](C)(C)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for a further 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with dichloromethane (3 times)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:hexane (10:90)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C3C=CCC3C(C(C1O)O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |